2-(2,3-Difluorophenyl)-5-fluoropyrimidine
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Overview
Description
2-(2,3-Difluorophenyl)-5-fluoropyrimidine is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)-5-fluoropyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic acid derivative of 2,3-difluorophenyl with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluorophenyl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(2,3-Difluorophenyl)-5-fluoropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This makes it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- 2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline
Comparison: Compared to similar compounds, 2-(2,3-Difluorophenyl)-5-fluoropyrimidine stands out due to its unique combination of fluorine atoms on both the phenyl and pyrimidine rings. This structural feature enhances its chemical stability and biological activity, making it a more versatile compound for various applications .
Properties
Molecular Formula |
C10H5F3N2 |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5F3N2/c11-6-4-14-10(15-5-6)7-2-1-3-8(12)9(7)13/h1-5H |
InChI Key |
JHMMAJDULHUGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)F |
Origin of Product |
United States |
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